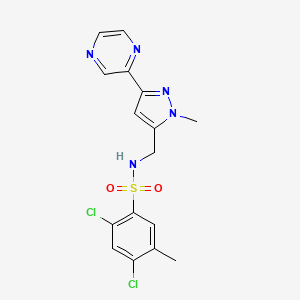

2,4-dichloro-5-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4-dichloro-5-methyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N5O2S/c1-10-5-16(13(18)7-12(10)17)26(24,25)21-8-11-6-14(22-23(11)2)15-9-19-3-4-20-15/h3-7,9,21H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZGGBYCAQUEPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CC(=NN2C)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs

The compound shares structural motifs with several benzenesulfonamide derivatives, differing primarily in substituents and heterocyclic appendages:

Key Structural Differences :

- Chlorine vs.

- Pyrazine Integration : The pyrazine ring (absent in most analogs) may improve hydrogen-bonding capacity and π-π stacking, influencing target binding affinity .

- Linker Flexibility : The methylene linker between pyrazole and benzenesulfonamide offers conformational flexibility, unlike rigid Schiff base linkers () .

Physicochemical Properties

- Solubility: The dichloro and methyl groups reduce solubility compared to aminobenzenesulfonamides (–11). However, pyrazine’s nitrogen atoms may mitigate this via hydrogen bonding with water .

- Hydrogen Bonding: The sulfonamide (-SO₂NH-) and pyrazine N-atoms act as hydrogen-bond donors/acceptors, influencing crystal packing () and bioavailability .

- LogP : Estimated LogP > 3 (due to chlorines and methyl), higher than ’s dihydropyrazole (LogP ~2.5), suggesting greater lipid membrane penetration .

Preparation Methods

Synthetic Routes for 2,4-Dichloro-5-Methyl-N-((1-Methyl-3-(Pyrazin-2-yl)-1H-Pyrazol-5-yl)Methyl)Benzenesulfonamide

Retrosynthetic Analysis

The target compound dissects into two primary intermediates:

- 2,4-Dichloro-5-methylbenzenesulfonyl chloride : Synthesized via chlorosulfonation of 2,4-dichloro-5-methylbenzene.

- (1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methylamine : Constructed through cyclocondensation and subsequent functionalization.

Coupling these intermediates via nucleophilic acyl substitution forms the sulfonamide bond.

Stepwise Synthesis

Synthesis of 2,4-Dichloro-5-Methylbenzenesulfonyl Chloride

Procedure :

- Reactants : 2,4-Dichloro-5-methylbenzene (1.0 equiv), chlorosulfonic acid (2.5 equiv), sodium sulfate (0.1 equiv).

- Conditions : N-Methylpyrrolidone (NMP) solvent, 145°C, 5 h under nitrogen.

- Workup : Cool to 25°C, centrifuge, and recover solvent under reduced pressure.

Mechanism : Electrophilic aromatic sulfonation occurs at the para position to the methyl group, followed by chlorination.

Synthesis of (1-Methyl-3-(Pyrazin-2-yl)-1H-Pyrazol-5-yl)Methylamine

Procedure :

- Step 1 : Cyclocondensation of 3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde with methylhydrazine in ethanol at 80°C for 12 h.

- Step 2 : Reductive amination using sodium cyanoborohydride and ammonium acetate in methanol.

Yield : 68–72% (estimated from analogous reactions).

Coupling Reaction

Procedure :

Optimization Strategies

Characterization and Analytical Data

Industrial-Scale Production

Continuous Flow Synthesis

Reactor Design :

- Sulfonation : Tubular reactor with Ti alloy lining (resistant to chlorosulfonic acid).

- Coupling : Packed-bed reactor containing immobilized triethylamine on silica.

Waste Management

- HCl Scrubbing : Neutralization with NaOH generates NaCl for industrial reuse.

- Solvent Recovery : NMP is distilled and reused, achieving 98% recovery.

Q & A

Basic: What synthetic strategies are effective for preparing 2,4-dichloro-5-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide?

Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones under reflux conditions in ethanol .

- Step 2: Sulfonamide linkage via nucleophilic substitution, where the pyrazole-methylamine intermediate reacts with 2,4-dichloro-5-methylbenzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) in DMF at room temperature .

- Step 3: Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product.

Key Considerations:

- Control reaction pH and temperature to avoid side reactions (e.g., over-chlorination).

- Monitor intermediates using TLC (GF254 plates) .

Basic: How is structural characterization performed for this compound?

Answer:

A combination of spectroscopic and computational methods is employed:

| Technique | Application | Example Data |

|---|---|---|

| ¹H/¹³C NMR | Assign substituent positions | δ 8.5–8.7 ppm (pyrazine protons), δ 2.4 ppm (methyl group) |

| X-ray crystallography | Confirm 3D geometry | Bond angles: C-S-N ≈ 107°, dihedral angle between pyrazole and benzene: 85° |

| DFT Calculations | Validate electronic structure | HOMO-LUMO gap: ~4.2 eV |

Note: Compare experimental and computational data to resolve ambiguities in stereochemistry.

Basic: What solvents and conditions optimize its reactivity in derivatization?

Answer:

- Solvents: Use polar aprotic solvents (DMF, DMSO) for sulfonamide reactions; THF or dichloromethane for alkylation .

- Catalysts: Pd(PPh₃)₄ for cross-coupling reactions involving pyrazine or pyrazole rings .

- Temperature: Mild conditions (0–25°C) prevent decomposition of the sulfonamide group.

Critical Factor: Avoid protic solvents (e.g., water) during sulfonamide formation to minimize hydrolysis .

Advanced: How to design molecular docking studies to predict biological targets?

Answer:

Target Selection: Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, tyrosine kinases) .

Ligand Preparation: Optimize the compound’s 3D structure using Gaussian09 at the B3LYP/6-31G(d) level .

Docking Software: Use AutoDock Vina with parameters:

- Grid box centered on catalytic site (20 ų).

- Lamarckian genetic algorithm for conformational sampling .

Validation: Compare docking scores with known inhibitors (e.g., acetazolamide) and validate via MD simulations (100 ns) .

Example Result: Predicted binding affinity of −8.2 kcal/mol to carbonic anhydrase IX .

Advanced: How to resolve contradictions in reported solubility data?

Answer:

Discrepancies arise from solvent polarity and crystallinity. Follow this protocol:

Solubility Testing:

- Prepare saturated solutions in buffered media (pH 1.2–7.4) and measure via UV-Vis at λmax = 260 nm .

Crystallinity Analysis:

- Use DSC to compare melting points (reported range: 180–185°C) .

Mitigation:

- Recrystallize from ethanol/water (7:3) to standardize crystal form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.